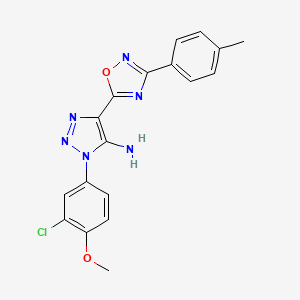
1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea, also known as DFP-10917, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and has the potential to become a valuable tool in the fight against cancer.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A study focused on the synthesis, crystal structure, and Density Functional Theory (DFT) study of a new pyrido[2,3-d]pyrimidine compound closely related to the specified chemical, highlighting its molecular structure, solid-state structure via X-ray diffraction, and intermolecular interactions within its crystal structure (Sun et al., 2022).
Inhibition of Translation Initiation
Research on symmetrical N,N'-diarylureas, similar in structure to the specified compound, has identified them as potent activators of eIF2α kinase, demonstrating their potential as anti-cancer agents by inhibiting cancer cell proliferation (Denoyelle et al., 2012).
Metabolism and Pharmacokinetics
Another study delves into the metabolism of TPPU, a potent soluble epoxide hydrolase inhibitor, elucidating its metabolite identification and implications for safety and effectiveness in modulating inflammation and protecting against various conditions (Wan et al., 2019).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives were evaluated for their corrosion inhibition performance on mild steel in acidic solutions, showcasing the potential of urea derivatives in protective coatings and materials science (Mistry et al., 2011).
Antifungal and Antibacterial Activities
Research on N-(4-Chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives, related to the chemical structure , has shown promising antibacterial and antifungal activities, indicating the potential for the development of new antimicrobial agents (Sujatha et al., 2019).
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c19-14-4-3-5-15(20)17(14)22-18(25)21-12-7-9-13(10-8-12)23-11-2-1-6-16(23)24/h3-5,7-10H,1-2,6,11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDXXSRCMNOCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2971030.png)
![3-[2-Methoxy-4-(trifluoromethyl)phenyl]morpholine;hydrochloride](/img/structure/B2971033.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2971036.png)

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B2971041.png)
![3-[2-Oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one](/img/structure/B2971042.png)
![Tert-butyl 3-[oxan-4-ylmethyl(prop-2-enoyl)amino]azetidine-1-carboxylate](/img/structure/B2971043.png)


![Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2971046.png)
![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2971047.png)
![N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline](/img/structure/B2971048.png)
